
Thiazolidine, 3-(2-(5-chloro-2-pyridyloxy)ethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolidine, 3-(2-(5-chloro-2-pyridyloxy)ethyl)-, hydrochloride is a synthetic organic compound that belongs to the thiazolidine class of heterocyclic compounds It features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolidine, 3-(2-(5-chloro-2-pyridyloxy)ethyl)-, hydrochloride typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by the reaction of cysteamine with an aldehyde or ketone under acidic conditions.
Introduction of the 5-chloro-2-pyridyloxyethyl Group: This step involves the nucleophilic substitution reaction where the thiazolidine ring is reacted with 5-chloro-2-pyridyloxyethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Ensuring the purity and availability of cysteamine, aldehyde or ketone, and 5-chloro-2-pyridyloxyethyl chloride.
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and minimize by-products.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Thiazolidine, 3-(2-(5-chloro-2-pyridyloxy)ethyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivatives.
Substitution: The 5-chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Substituted thiazolidine derivatives with various functional groups.
Scientific Research Applications
Thiazolidine, 3-(2-(5-chloro-2-pyridyloxy)ethyl)-, hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound can be used in the development of pesticides and herbicides due to its biological activity.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Material Science: The compound can be used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of Thiazolidine, 3-(2-(5-chloro-2-pyridyloxy)ethyl)-, hydrochloride involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, leading to modulation of their activity. The 5-chloro-2-pyridyloxyethyl group enhances the compound’s binding affinity and specificity towards its targets. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Thiazolidine, 3-(2-(5-bromo-2-pyridyloxy)ethyl)-, hydrochloride
- Thiazolidine, 3-(2-(5-fluoro-2-pyridyloxy)ethyl)-, hydrochloride
- Thiazolidine, 3-(2-(5-methyl-2-pyridyloxy)ethyl)-, hydrochloride
Uniqueness
Thiazolidine, 3-(2-(5-chloro-2-pyridyloxy)ethyl)-, hydrochloride is unique due to the presence of the 5-chloro-2-pyridyloxyethyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and binding affinity, making it a valuable molecule in various scientific and industrial applications.
Properties
CAS No. |
41287-73-4 |
|---|---|
Molecular Formula |
C10H14Cl2N2OS |
Molecular Weight |
281.20 g/mol |
IUPAC Name |
3-[2-(5-chloropyridin-2-yl)oxyethyl]-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C10H13ClN2OS.ClH/c11-9-1-2-10(12-7-9)14-5-3-13-4-6-15-8-13;/h1-2,7H,3-6,8H2;1H |
InChI Key |
PXECXIZFANFWIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCN1CCOC2=NC=C(C=C2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


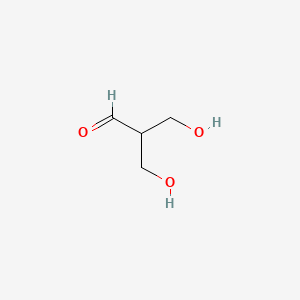
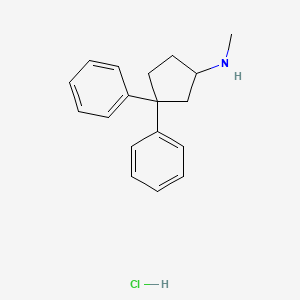
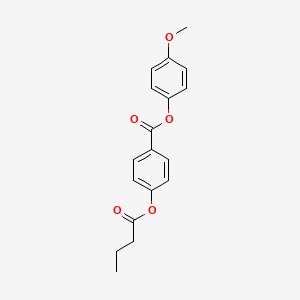
![4-{(E)-[(4-Butoxyphenyl)imino]methyl}phenyl prop-2-enoate](/img/structure/B14672119.png)

![1-Ethyl-2-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14672132.png)

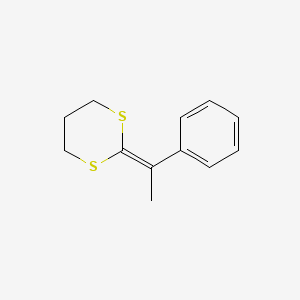
![Benzene, [2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-](/img/structure/B14672155.png)

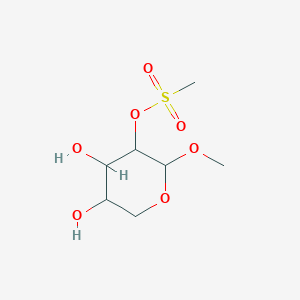
![Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate](/img/structure/B14672172.png)

![Ethyl 4-[(4-fluorophenyl)imino]piperidine-1-carboxylate](/img/structure/B14672186.png)
